molecular formula C14H19ClN2O4S B12627129 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester CAS No. 1196157-58-0

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B12627129
CAS No.: 1196157-58-0
M. Wt: 346.8 g/mol
InChI Key: VGGPXUBFNWLYNX-UHFFFAOYSA-N
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Description

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester is a chemical building block designed for research and development applications, particularly in medicinal chemistry and organic synthesis. The presence of both a sulfonyl chloride group and a benzyloxycarbonyl (Cbz) protected piperazine makes this molecule a versatile intermediate . The sulfonyl chloride moiety is a highly reactive group that can be readily substituted with various nucleophiles, such as amines, to create sulfonamide derivatives. Sulfonamides are a common pharmacophore found in many biologically active compounds . Concurrently, the Cbz-protecting group on the piperazine nitrogen is a standard feature in synthetic routes, as it can be easily removed under mild conditions to reveal the secondary amine for further functionalization . This combination of features allows researchers to use this ester as a key precursor in the synthesis of more complex molecules, including targeted libraries for drug discovery projects. Its applications extend to the development of potential protease inhibitors, receptor antagonists, and other therapeutic candidates . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

1196157-58-0

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19ClN2O4S/c15-22(19,20)11-10-16-6-8-17(9-7-16)14(18)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

VGGPXUBFNWLYNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method A: Direct Esterification

This method involves the reaction of piperazine-1-carboxylic acid with benzyl alcohol in the presence of a catalyst.

  • Reagents :

    • Piperazine-1-carboxylic acid
    • Benzyl alcohol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix piperazine-1-carboxylic acid and benzyl alcohol in a round-bottom flask.
    • Add the acid catalyst and heat the mixture under reflux.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, neutralize the mixture and extract the product using an organic solvent.
  • Yield : Typically yields around 70-85% depending on reaction conditions.

Method B: Chlorosulfonylation followed by Esterification

This method incorporates a chlorosulfonylation step to introduce the chlorosulfonyl group before esterification.

  • Reagents :

    • Piperazine
    • Chlorosulfonic acid
    • Benzyl alcohol
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve piperazine in an appropriate solvent (e.g., dichloromethane).
    • Slowly add chlorosulfonic acid while maintaining low temperatures to avoid decomposition.
    • After completion, add benzyl alcohol and triethylamine to facilitate ester formation.
    • Stir at room temperature for several hours, then purify the product via column chromatography.
  • Yield : Generally yields around 60-75%.

Method C: Use of Protective Groups

In this method, protective groups are used to selectively modify piperazine derivatives before final esterification.

  • Reagents :

    • Protected piperazine derivative
    • Benzyl chloroformate
    • Base (e.g., sodium hydride)
  • Procedure :

    • Protect the amine group of piperazine using a suitable protecting group (e.g., Boc or Fmoc).
    • React with benzyl chloroformate in the presence of a base.
    • Remove the protecting group under acidic conditions to yield the final product.
  • Yield : This method can achieve yields upwards of 80%, but requires careful handling of protective groups.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Main Steps Typical Yield Advantages Disadvantages
Direct Esterification Esterification under reflux 70-85% Simple procedure Limited functional group tolerance
Chlorosulfonylation Chlorosulfonation followed by esterification 60-75% Introduces sulfonyl group effectively More complex and hazardous reagents
Use of Protective Groups Protecting group strategy >80% High yield and selectivity Requires additional steps

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of piperazine-1-carboxylic acid and benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester has been investigated for its potential as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This modulation could have therapeutic implications for conditions such as anxiety, pain, and inflammation .

Case Studies:

  • A study highlighted the efficacy of related piperazine derivatives in treating anxiety and pain, suggesting that compounds with similar structures may exhibit comparable pharmacological effects .

Antimicrobial Activity

Research indicates that piperazine derivatives can possess antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with bacterial targets, leading to potential applications in developing new antibiotics .

Case Studies:

  • Investigations into structurally similar compounds have shown promising results against various pathogens, indicating that this compound could be explored further in this domain .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry .

Synthesis Examples:

  • It can be utilized to create derivatives that may have enhanced biological activity or improved pharmacokinetic properties.

Industrial Applications

While the primary focus has been on medicinal chemistry, there is potential for industrial applications as well. The compound can be used in the production of specialty chemicals and as a building block in polymer chemistry.

Summary Table of Applications

Application Area Description Potential Impact
Medicinal ChemistryModulator of fatty acid amide hydrolase for anxiety and pain treatmentNew therapeutic options for chronic conditions
Antimicrobial ActivityPotential antibiotic properties against various pathogensDevelopment of new antibiotics
Chemical SynthesisIntermediate for synthesizing complex organic compoundsBroad applications in organic synthesis
Industrial UseBuilding block for specialty chemicals and polymersInnovation in materials science

Mechanism of Action

The mechanism of action of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, thereby modifying the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester with analogous piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Differences Applications/Notes Reference IDs
This compound C15H19ClN2O3S 310.78* 2-Chlorosulfonyl-ethyl at 4-position; benzyl ester at 1-position Reactive chlorosulfonyl group enables sulfonamide bond formation. Intermediate for sulfonamide-based drugs; potential enzyme inhibition.
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester C15H22N2O3 278.35 2-Hydroxy-ethyl at 4-position; 3-methyl on piperazine; benzyl ester Hydroxyl group enhances solubility; methyl substitution alters steric hindrance. Scaffold for hydrophilic drug candidates; discontinued commercial availability.
4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylic acid 1-benzyl ester 2-Me ester C16H19ClN2O5 354.79 Chloroacetyl at 4-position; dual ester groups (benzyl and methyl) Additional ester group increases molecular complexity and potential hydrolytic instability. Specialized synthetic intermediate; limited stability under basic conditions.
4-[2-(3-Fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester C15H21FN2O2 280.34 3-Fluoro-phenyl-ethyl at 4-position; ethyl ester at 1-position Aromatic fluorination enhances metabolic stability; ethyl ester simplifies hydrolysis. Precursor for CNS-targeting agents; demonstrated in tandem hydroformylation/Fischer indolization.
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester C15H21N3O3 291.35 2-Amino-acetyl at 4-position; 2-methyl on piperazine; benzyl ester Amino group enables peptide coupling; methyl substitution modulates ring conformation. Building block for peptidomimetics; cited in custom synthesis catalogs.

Notes:

  • Hydroxy-ethyl derivatives (e.g., CAS 1353976-43-8) are noted for their discontinued status, suggesting challenges in commercial synthesis or stability .
  • Fluorinated analogs (e.g., 4-[2-(3-fluoro-phenyl)-ethyl] derivatives) emphasize the role of halogenation in improving pharmacokinetic properties .

Structural and Functional Insights

  • Reactivity: The chlorosulfonyl group in the target compound allows for sulfonamide bond formation, a critical step in designing protease inhibitors (e.g., ATX inhibitors like PF-8380) . In contrast, hydroxy-ethyl or amino-acetyl substituents enable hydrogen bonding or peptide linkages, respectively, expanding utility in diverse drug scaffolds.
  • Stability : Compounds with dual ester groups (e.g., 1-benzyl and 2-methyl esters in CAS 1353945-51-3) may exhibit hydrolytic instability under basic conditions, limiting their use in aqueous formulations .

Biological Activity

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester (CAS: 1196157-58-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C14H19ClN2O4SC_{14}H_{19}ClN_{2}O_{4}S. Its structure features a piperazine ring substituted with a chlorosulfonyl group and a benzyl ester moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition studies. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, suggesting that this compound may also display similar effects. A related study highlighted the importance of the sulfonyl group in enhancing antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, certain piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Research on structurally similar compounds suggests that they can act as inhibitors for various enzymes involved in cancer progression and bacterial resistance . The specific inhibitory effects of this compound on target enzymes remain to be fully elucidated.

Case Studies

Several studies have explored the biological activity of piperazine derivatives, shedding light on their mechanisms:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of piperazine derivatives.
    • Method : Disc diffusion method against Escherichia coli and Staphylococcus aureus.
    • Results : Compounds showed significant inhibition zones, indicating potential for further development as antibacterial agents.
  • Cytotoxicity Assessment :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay on MCF-7 and HeLa cells.
    • Results : Several derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer properties.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AntimicrobialPseudomonas aeruginosa< 0.5 mg/dm³
AntimicrobialAcinetobacter baumannii< 0.25 mg/dm³
CytotoxicityMCF-79 nM
CytotoxicityHeLa0.63 - 0.85 µM

Q & A

Q. What safety protocols are critical when handling chlorosulfonyl intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation exposure.
  • Personal protective equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Spill management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal .

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